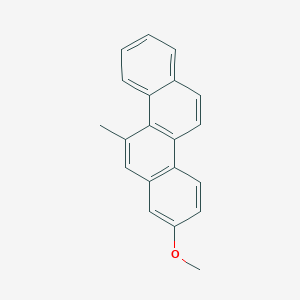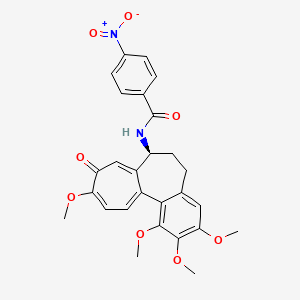
COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-: is a derivative of colchicine, a well-known alkaloid extracted from the plant Colchicum autumnale.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including extraction, purification, and chemical modification of colchicine. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the nitro group, affecting the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and thiols are often employed.
Major Products: The major products formed from these reactions include various derivatives of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reference standard in analytical methods and as a starting material for synthesizing new derivatives .
Biology: In biological research, it is utilized to study microtubule dynamics and cell division due to its ability to bind to tubulin .
Medicine: Its derivatives are being explored for their cytotoxic effects on cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The primary mechanism of action of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- involves binding to the colchicine-binding site on tubulin. This binding disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .
Comparación Con Compuestos Similares
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
N-deacetyl-N-formylcolchicine: Another derivative with similar biological activities.
Demecolcine: A less toxic derivative used in cancer treatment.
Uniqueness: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- is unique due to the presence of the p-nitrobenzoyl group, which enhances its binding affinity to tubulin and potentially increases its cytotoxic activity against cancer cells .
Propiedades
Número CAS |
76129-13-0 |
|---|---|
Fórmula molecular |
C27H26N2O8 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
4-nitro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C27H26N2O8/c1-34-22-12-10-18-19(14-21(22)30)20(28-27(31)15-5-8-17(9-6-15)29(32)33)11-7-16-13-23(35-2)25(36-3)26(37-4)24(16)18/h5-6,8-10,12-14,20H,7,11H2,1-4H3,(H,28,31)/t20-/m0/s1 |
Clave InChI |
CRXFDHISRJTSDH-FQEVSTJZSA-N |
SMILES isomérico |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



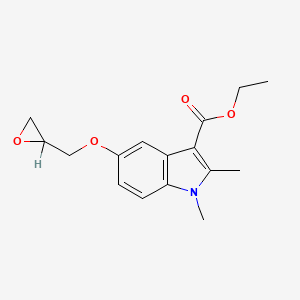
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)


![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
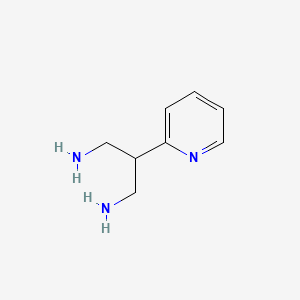
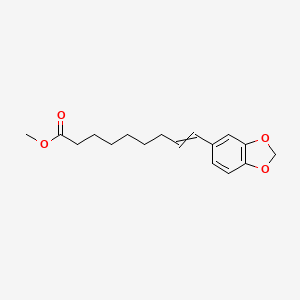
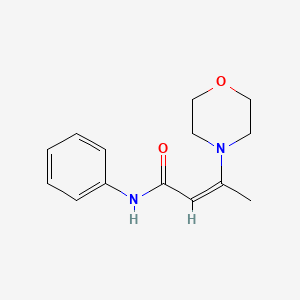

![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
